molecular formula C7H8ClNO3S B8621474 Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate

Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate

Cat. No.: B8621474
M. Wt: 221.66 g/mol
InChI Key: KOGRWVFQNHYLEE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as the chloro, hydroxymethyl, and carboxylate groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Another method involves the use of thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ethyl alcohol to form the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-carboxy-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate.

    Reduction: Ethyl 2-hydro-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate.

    Substitution: Ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate or Ethyl 2-thio-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and carboxylate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the hydroxymethyl group.

    Ethyl 2-chloro-4-(hydroxymethyl)-1,3-oxazole-5-carboxylate: Similar structure but contains an oxazole ring instead of a thiazole ring.

Uniqueness

Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both the chloro and hydroxymethyl groups on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

ethyl 2-chloro-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H8ClNO3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3

InChI Key

KOGRWVFQNHYLEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 17.7 g (53 mmol) of ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate (Intermediate 211) and 53 ml (53 mmol) of 1N HCl in dioxane was stirred at room temperature for 1 h. The mixture was extracted 3 times with EtOAc, which was dried (MgSO4) and concentrated to give 11.3 g of an orange oil. Purification by silica gel chromatography affords a solid. NMR (CDCl3): 1.2 (t, 3H), 3.1 (s, broad, 1H), 4.2 (q, 2H), 4.8 (s, 2H).
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